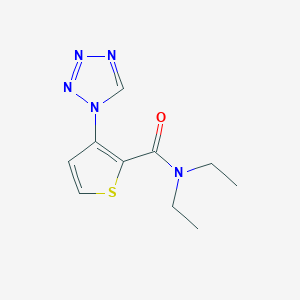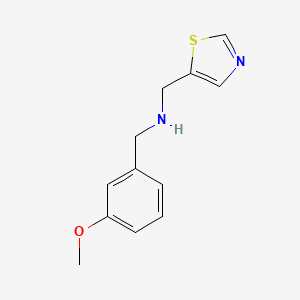![molecular formula C10H15N3O2 B7568059 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B7568059.png)
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid, also known as MPPA, is a chemical compound that is widely used in scientific research applications. MPPA is a derivative of pyrimidine and belongs to the class of amino acids. This compound is known for its ability to modulate the activity of certain enzymes in the body, making it a valuable tool in biochemical and physiological studies.
作用机制
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid works by inhibiting the activity of certain enzymes that are involved in the metabolism of amino acids. Specifically, 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid inhibits the activity of the enzyme 4-aminobutyrate aminotransferase (ABAT), which is responsible for the breakdown of the amino acid gamma-aminobutyric acid (GABA). By inhibiting the activity of ABAT, 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid increases the levels of GABA in the body, which can have a variety of physiological effects.
Biochemical and Physiological Effects
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid has been shown to have a variety of biochemical and physiological effects. Studies have shown that 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid can increase the levels of GABA in the brain, which can have a calming effect and may be useful in the treatment of anxiety and other psychiatric disorders. 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for a variety of diseases.
实验室实验的优点和局限性
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid is a valuable tool in biochemical and physiological studies due to its ability to modulate the activity of certain enzymes in the body. However, there are some limitations to its use in lab experiments. 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid is a relatively new compound, and there is still much that is unknown about its effects on the body. Additionally, 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid can be expensive to synthesize, which may limit its use in some research settings.
未来方向
There are many potential future directions for research involving 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid. One area of interest is the development of new drugs and therapies for diseases that are associated with abnormalities in amino acid metabolism. Another area of interest is the study of the effects of 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid on the brain and its potential use in the treatment of psychiatric disorders. Finally, there is a need for further research to better understand the biochemical and physiological effects of 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid and its potential uses in a variety of research settings.
合成方法
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methylpyrimidine-4-carboxylic acid with thionyl chloride to form 2-methylpyrimidine-4-carbonyl chloride. This compound is then reacted with N-methyl-N-(2-methylpyrimidin-4-yl)amine to form the intermediate product, which is then reacted with L-alanine to form 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid.
科学研究应用
2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid is widely used in scientific research applications due to its ability to modulate the activity of certain enzymes in the body. This compound is particularly useful in studying the biochemical and physiological effects of enzymes that are involved in the metabolism of amino acids. 2-Methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid is also used in the development of new drugs and therapies for various diseases.
属性
IUPAC Name |
2-methyl-3-[methyl-(2-methylpyrimidin-4-yl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7(10(14)15)6-13(3)9-4-5-11-8(2)12-9/h4-5,7H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOOELZBJDZRTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)CC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)

![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)

![N-[2-(4-sulfamoylphenyl)ethyl]oxane-3-carboxamide](/img/structure/B7568029.png)


![N-cyclopropyl-4-[(1-methyltriazol-4-yl)methylamino]benzamide](/img/structure/B7568055.png)



![4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]benzoic acid](/img/structure/B7568078.png)
![(E)-3-[3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7568085.png)